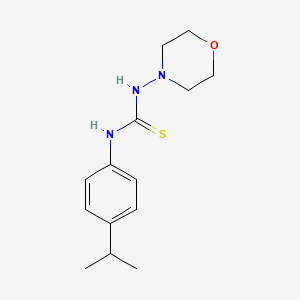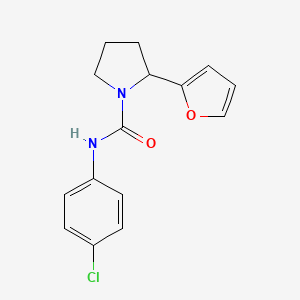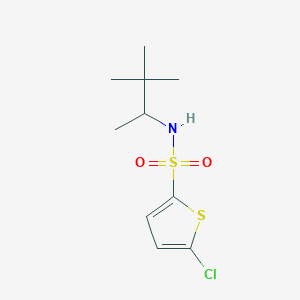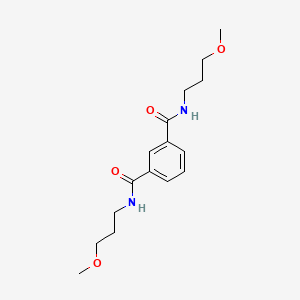![molecular formula C22H16Cl2N2O2 B4842216 3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4842216.png)
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
描述
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DCB and has been the subject of numerous studies due to its unique properties. DCB has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of DCB is not fully understood, but studies have shown that it targets various cellular pathways. DCB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression. HDACs are overexpressed in many types of cancer, and their inhibition by DCB can induce apoptosis in cancer cells. DCB has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
DCB has been shown to have various biochemical and physiological effects. Studies have shown that DCB can induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a critical role in programmed cell death. DCB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, DCB has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DCB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer properties. DCB has also been shown to have antibacterial and antifungal properties, making it a useful tool for studying these organisms. However, DCB also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. Additionally, DCB has not been extensively studied in vivo, and its efficacy in animal models is not well established.
未来方向
There are several future directions for research on DCB. One area of interest is the development of DCB analogs with improved potency and selectivity. Another area of interest is the study of DCB in animal models to determine its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DCB and its potential use in the treatment of various diseases.
科学研究应用
DCB has been the subject of numerous scientific studies due to its unique properties. One of the most significant applications of DCB is in the field of cancer research. Studies have shown that DCB has potent anti-cancer properties and can induce apoptosis in cancer cells. DCB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, DCB has been studied for its antibacterial and antifungal properties.
属性
IUPAC Name |
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-8-19-20(9-13(12)2)28-22(26-19)15-4-3-5-16(10-15)25-21(27)14-6-7-17(23)18(24)11-14/h3-11H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBREVNJDIWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline](/img/structure/B4842146.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4842153.png)

![3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4842167.png)

![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4842180.png)
![methyl 5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4842201.png)

![N-[3-(4-nitrophenoxy)propyl]-1-butanamine](/img/structure/B4842213.png)
![N-(4-chlorophenyl)-6-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4842218.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4842223.png)